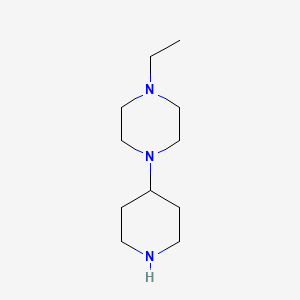

1-Ethyl-4-piperidin-4-ylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXMSOKQNJLNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292864 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202991-77-3 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Piperazine and Piperidine Chemistry Research

Piperazine (B1678402) and piperidine (B6355638) are nitrogen-containing heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry. nih.gov This is due to their prevalence in a wide array of biologically active compounds and approved drugs. nih.govthieme-connect.com These six-membered rings can adopt various conformations, which allows for the precise spatial arrangement of substituents, a key factor in molecular recognition by biological targets. nih.gov

The piperazine moiety, a six-membered ring with two nitrogen atoms at opposite positions, is a common feature in drugs targeting the central nervous system, as well as in antiviral, and anticancer agents. nih.govijrrjournal.com Its basic nature and ability to form hydrogen bonds make it a valuable component for modulating the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. nih.gov

Similarly, the piperidine scaffold is a fundamental component of many natural products and synthetic drugs. thieme-connect.com The introduction of chiral centers into the piperidine ring can significantly influence a molecule's druggability by affecting its biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com

The combination of both piperazine and piperidine rings into a single molecule, as seen in 1-Ethyl-4-piperidin-4-ylpiperazine, creates a scaffold with multiple points for substitution and the potential to interact with more than one biological target or with different regions of a single target. acs.org

Rationale for Academic Investigation of 1 Ethyl 4 Piperidin 4 Ylpiperazine

The rationale for the academic investigation of a compound like 1-Ethyl-4-piperidin-4-ylpiperazine stems from the established pharmacological importance of its constituent piperazine (B1678402) and piperidine (B6355638) rings. nih.govthieme-connect.com The exploration of novel derivatives of these scaffolds is a common strategy in the quest for new therapeutic agents.

Research into compounds with this combined scaffold is often driven by the desire to develop molecules with improved properties over existing drugs. This can include enhanced potency, better selectivity for a specific biological target, or a more favorable pharmacokinetic profile, such as improved metabolic stability. google.com For instance, the ethyl group on the piperazine nitrogen of this compound can influence its basicity and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the investigation of such compounds can be part of broader structure-activity relationship (SAR) studies. nih.gov By synthesizing and testing a series of related compounds with systematic variations, researchers can elucidate which structural features are crucial for a desired biological effect. This knowledge is invaluable for the rational design of future drug candidates.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

The 1-ethyl-4-piperidin-4-ylpiperazine core contains several key pharmacophoric features that are critical for its interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The core pharmacophoric elements of this scaffold include:

Two Basic Nitrogen Atoms: The piperazine (B1678402) ring contains two nitrogen atoms at positions 1 and 4. nih.gov These nitrogens are typically basic and can be protonated at physiological pH, allowing for the formation of ionic bonds with acidic residues in a target protein's binding site. The N-4 nitrogen, in particular, is often key for improving the pharmacokinetic profile of drug candidates due to its pKa. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms of both the piperazine and piperidine (B6355638) rings can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand within its binding pocket. nih.gov

Hydrophobic Regions: The ethyl group attached to the piperazine nitrogen and the aliphatic carbon backbone of both heterocyclic rings provide hydrophobic character. These regions can engage in van der Waals or hydrophobic interactions with nonpolar pockets of a biological target. mdpi.com

Conformational Flexibility: The piperazine ring typically exists in a chair conformation, but it possesses a degree of flexibility. This, combined with the rotational freedom of the bond connecting the two rings, allows the molecule to adopt various conformations to fit optimally into a binding site.

Investigations into related piperazine-piperidine structures have shown that the precise spatial arrangement of these features is vital. The distance and orientation between the basic nitrogens and any additional functional groups appended to the scaffold dictate the molecule's affinity and selectivity for its target.

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the this compound scaffold has a profound impact on its biological activity. SAR studies on analogous compounds help to map out the specific contributions of different parts of the molecule.

The two nitrogen atoms of the piperazine ring offer key points for chemical modification. researchgate.net The nature of the substituent on the N-1 nitrogen is particularly important for modulating activity.

N-1 Position: In the parent compound, this position is occupied by an ethyl group. Studies on other N-alkylpiperazines have shown that the size and nature of the alkyl group can significantly influence potency. nih.gov For instance, in some series of coumarin-piperazine derivatives, replacing an ethyl group at the N-4 piperazine position with a smaller methyl group led to a reduction in biological activity. nih.gov This suggests that the ethyl group in this compound likely occupies a specific hydrophobic pocket, and its size is optimal for this interaction in certain contexts.

N-4 Position: This nitrogen is connected to the piperidine ring. In many drug classes, this nitrogen is part of a linker to another pharmacophoric element, often an aromatic ring. researchgate.net The basicity of this nitrogen is crucial for water solubility and bioavailability. nih.gov

The table below summarizes the general effects of substitutions on the piperazine nitrogen based on studies of related compounds.

| Position | Substituent Type | General Effect on Activity | Reference |

| N-1 | Small Alkyl (e.g., Ethyl) | Can provide optimal hydrophobic interactions. | nih.gov |

| N-1 | Large/Bulky Alkyl | May decrease activity due to steric hindrance. | nih.gov |

| N-1 | Aromatic/Heterocyclic | Can introduce additional binding interactions (e.g., π-π stacking). | researchgate.net |

| N-4 | Connection to another ring | Crucial for orienting other pharmacophoric groups. | nih.gov |

The piperidine ring serves as another critical component of the scaffold where modifications can tune biological activity.

N-H Position: The secondary amine of the piperidine ring is a key site for modification. In many active analogues, this nitrogen is substituted with various groups to probe for additional binding interactions. For example, in a series of dopamine (B1211576) transporter (DAT) ligands, the N-substituent on a piperidine ring was found to be critical for affinity and selectivity. nih.gov Attaching groups like a 2-naphthylmethyl substituent resulted in subnanomolar affinity for the DAT. nih.gov This indicates that for this compound, derivatizing the piperidine nitrogen could lead to analogues with significantly altered pharmacological profiles.

Carbon Atoms: Substitution on the carbon atoms of the piperidine ring can influence both potency and selectivity. The introduction of methyl groups on the piperidine ring in certain sulfonamides was shown to be responsible for their high anticancer activity. ajchem-a.com The position of these substituents is also critical; for example, placing a methyl group at position 3 or 4 of the piperidine ring had a more significant effect than placing it elsewhere. ajchem-a.com

The following table outlines the impact of substitutions on the piperidine ring as observed in similar scaffolds.

| Position | Substituent Type | General Effect on Activity | Reference |

| Piperidine Nitrogen | Alkyl/Arylmethyl | Can significantly enhance affinity and selectivity for specific targets. | nih.gov |

| Piperidine Carbons | Small Alkyl (e.g., Methyl) | Can increase potency, with the position being critical. | ajchem-a.com |

| Piperidine Carbons | Hydroxyl (OH) | May introduce hydrogen bonding and improve antioxidant properties. | ajchem-a.com |

The direct connection between the piperazine N-4 and the piperidine C-4 can be considered a zero-atom linker. In medicinal chemistry, modifying such linkers by introducing alkyl chains or other functional groups is a common strategy to optimize the distance and orientation between two pharmacophoric groups.

In studies of coumarin (B35378) derivatives linked to a piperazine, the length of the alkyl chain linker was a determining factor for receptor affinity. nih.gov A four-carbon alkyl chain was found to be optimal for affinity to D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors in one series, and any change in length resulted in decreased activity. nih.gov While this compound has a direct linkage, the design of analogues could involve inserting a linker between the two rings. For example, a compound like 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine introduces a methylene (B1212753) (-CH₂-) linker. scbt.com This modification would alter the spatial relationship between the two heterocyclic rings, potentially leading to different biological activities.

Design of Novel this compound Analogues

The SAR data gathered from related compounds provides a roadmap for the rational design of novel analogues with potentially improved properties.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while retaining the essential pharmacophoric features. nih.gov This can lead to compounds with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property.

For the this compound scaffold, several scaffold hopping strategies could be envisioned:

Piperazine Replacement: The piperazine ring could be replaced by other cyclic diamines or bioisosteric rings that maintain the relative orientation of the nitrogen atoms and the substituent. For example, replacing piperazine with morpholine (B109124) was found to weaken activity in one study, suggesting the two nitrogen atoms are key. nih.gov However, other heterocyclic systems could mimic the pharmacophoric features.

Piperidine Replacement: The piperidine ring could be substituted with other cyclic amines, such as a pyrrolidine (B122466) or azepane ring, to alter ring strain and the spatial projection of substituents.

Bioisosteric Replacement: The entire piperidinyl-piperazine core could be replaced by a structurally different scaffold that presents a similar 3D arrangement of a basic amine and a hydrophobic ethyl group. A shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in improved physicochemical properties for DLK inhibitors. nih.gov This demonstrates the power of the strategy to discover novel and potent compounds.

Bioisosteric Replacements

Bioisosteric replacement is a cornerstone strategy in drug discovery aimed at modifying a lead compound to enhance its efficacy, selectivity, or pharmacokinetic profile while retaining its core biological activity. blumberginstitute.org This involves substituting one atom or group with another that has similar physical or chemical properties. mdpi.com

In the context of this compound, both the piperazine and piperidine rings are frequent targets for bioisosteric modification. The piperazine ring, for instance, can be replaced by other cyclic diamines or constrained bicyclic structures to alter basicity, lipophilicity, and metabolic stability. enamine.netenamine.net Examples of such replacements from medicinal chemistry literature include the use of spirodiamines, which have been shown to beneficially affect activity and reduce cytotoxicity in some drug candidates. nih.gov

Similarly, the piperidine moiety is a dominant fragment in drug discovery and is often the subject of bioisosteric replacement to improve potency and ADME (absorption, distribution, metabolism, and excretion) properties. chemrxiv.org Conformationally constrained analogues, such as bicyclic piperazine derivatives, have been synthesized and shown to be potent agonists at certain receptors, with activity being dependent on the stereochemistry of the chiral centers.

The following table presents examples of bioisosteric replacements for piperazine and piperidine rings found in various drug design studies.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperazine | Pyrrolidino[3,4-c]pyrazole | Improve metabolic stability and CNS exposure |

| Piperazine | Spirodiamine | Enhance biological activity and reduce cytotoxicity |

| Piperidine | 4H-Dewar Pyridines | Create rigid, programmable isosteres to explore conformational space |

| Piperidine | 1-Azaspiro[3.3]heptanes | Introduce novel saturated bioisosteres |

These examples underscore the versatility of bioisosteric replacement in fine-tuning the pharmacological profile of molecules containing piperazine and piperidine scaffolds.

Ligand-Target Interactions and Binding Site Analysis

The interaction of ligands with their biological targets is a critical determinant of their pharmacological effect. For piperazine and piperidine derivatives, these interactions are often with G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the CNS. sigmaaldrich.comnih.gov The nature of these interactions is dictated by the three-dimensional structure of the ligand and the topography of the receptor's binding pocket.

Arylpiperazine derivatives, which share structural similarities with the core of this compound, are known to act as bitopic ligands, interacting with both the primary (orthosteric) and secondary (allosteric) binding pockets of GPCRs. nih.gov The N-aryl group typically engages with the primary binding pocket, while the rest of the molecule can extend into the less conserved secondary binding pocket, influencing affinity and selectivity. nih.gov

Key molecular interactions that anchor these ligands to their targets include:

Salt Bridges: The basic nitrogen atoms of the piperazine and piperidine rings can be protonated at physiological pH, forming strong ionic bonds (salt bridges) with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the binding site.

Hydrogen Bonds: The nitrogen atoms can also act as hydrogen bond acceptors, while any N-H groups on the piperidine ring can serve as hydrogen bond donors.

Hydrophobic Interactions: The ethyl group on the piperazine and the aliphatic portions of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

For example, studies on sigma-1 (σ1) receptor antagonists have shown that the piperidine moiety is a crucial structural element for high affinity. nih.gov Molecular modeling has revealed that ligands containing a piperidine core can form a salt bridge with Glu172 and a hydrogen bond with the same residue, contributing significantly to their binding affinity. nih.gov In contrast, replacing the piperidine with a piperazine can lead to a dramatic decrease in affinity for the σ1 receptor, potentially due to changes in the protonation state and the ability to form these critical interactions. nih.gov

The table below summarizes the binding affinities of some piperidine and piperazine derivatives for the human histamine (B1213489) H3 receptor (hH3R) and sigma-1 receptor (σ1R), illustrating the impact of structural modifications on target engagement.

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | Key Structural Feature |

| Compound 4 | 3.17 | 1531 | 4-(Pyridin-4-yl)piperazin-1-yl core |

| Compound 5 | 7.70 | 3.64 | Piperidine core replacing piperazine |

| Compound 11 | 6.2 | 4.41 | Piperidine core with high σ1R preference |

| Compound 13 | 37.8 | 51.8 | Piperazine derivative |

| Compound 16 | 12.7 | 37.8 | Piperazine derivative |

Data adapted from a study on histamine H3 and sigma-1 receptor antagonists. nih.gov

This data clearly indicates that the replacement of a piperazine with a piperidine ring can significantly enhance affinity for the σ1 receptor while maintaining reasonable affinity for the H3 receptor, highlighting the importance of the piperidine scaffold for dual-target activity. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the chemical structure of 1-Ethyl-4-piperidin-4-ylpiperazine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum, distinct signals correspond to the different hydrogen environments in the molecule. The ethyl group attached to the piperazine (B1678402) ring would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The protons on the piperazine and piperidine (B6355638) rings would appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. Separate signals would be expected for the two carbons of the ethyl group, the carbons of the piperazine ring, and the carbons of the piperidine ring. The chemical shifts of these signals are indicative of their electronic environment.

| Predicted ¹H NMR Spectral Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Ethyl Group (CH₃) | Triplet |

| Ethyl Group (CH₂) | Quartet |

| Piperazine & Piperidine Ring Protons | Multiplets |

| Predicted ¹³C NMR Spectral Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Ethyl Group (CH₃) | ~12-15 |

| Ethyl Group (CH₂) | ~52-55 |

| Piperazine Ring Carbons | ~45-60 |

| Piperidine Ring Carbons | ~25-65 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The compound has a molecular formula of C₁₁H₂₃N₃ and a molecular weight of 197.32 g/mol . bldpharm.comnih.govsigmaaldrich.com In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which confirms the molecular weight. Further fragmentation provides a unique fingerprint that can be used for structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃ | bldpharm.com |

| Molecular Weight | 197.32 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 197.189197931 Da | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching vibrations from the aliphatic ethyl, piperidine, and piperazine groups, as well as C-N stretching vibrations characteristic of the amine structures within the rings. The absence of certain peaks, such as O-H or C=O stretches, can also confirm the purity of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. bldpharm.comambeed.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). By monitoring the eluent with a detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the precise determination of purity levels. Reversed-phase HPLC is a common mode used for the analysis of similar amine-containing compounds. rdd.edu.iq

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like piperazine derivatives. A validated GC method has been developed for the quantitative determination of piperazine and its N-alkylated derivatives, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine, in pharmaceutical drug substances. tsijournals.comresearchgate.net This type of method is crucial for ensuring the purity of starting materials and for detecting related impurities in the final product. The separation is typically achieved on a capillary column with a specific stationary phase, and a flame ionization detector (FID) is commonly used for detection. tsijournals.comresearchgate.net

| Parameter | Condition for Analysis of Related Piperazines | Source |

| Column | DB-17, 30 m length, 0.53 mm ID, 1 µm film thickness | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 2 mL/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector Temperature | 260°C (FID) | researchgate.net |

| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min | researchgate.net |

| Diluent | Methanol | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally related piperazine compounds provides a strong precedent for its application.

For instance, a UPLC-ESI/MS/MS method was developed for the detection of piperazine in biological matrices like chicken muscle. researchgate.net This method, following extraction and purification, utilized a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) interface operating in positive mode. The high sensitivity of this technique allowed for the detection of piperazine at very low concentrations, with a coefficient of determination (R²) of 0.9995 in the range of 1–200 μg/kg. researchgate.net Such a method could be readily adapted for the quantitative analysis of this compound in various samples.

Furthermore, a novel HPLC method using hydrophilic interaction chromatography (HILIC) with an evaporative light scattering detector (ELSD) was developed for the determination of piperazine in pharmaceutical drug substances. researchgate.net This approach is particularly useful for polar compounds like piperazine that show poor retention on traditional reversed-phase columns. The optimization of the mobile phase, consisting of an organic modifier and an acid, resulted in robust chromatography with excellent peak shape and resolution. researchgate.net

The table below summarizes typical parameters that could be adapted for a UPLC method for this compound based on methods for analogous compounds.

| Parameter | Exemplary Condition for Piperazine Analogs | Rationale/Applicability |

|---|---|---|

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Provides high resolution and efficiency for a broad range of compounds. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Commonly used for LC-MS applications, providing good ionization efficiency. |

| Gradient | 5-95% B over 5 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Optimized for small particle size columns to maintain high efficiency. |

| Column Temperature | 40 °C | Ensures reproducible retention times and can improve peak shape. |

| Detection | Mass Spectrometry (MS) or ELSD | Provides high sensitivity and selectivity, necessary for complex matrices. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly documented, the crystallographic analysis of numerous piperazine derivatives offers valuable insights into the expected solid-state conformation of such molecules.

For example, a study on the synthesis and crystal structures of N,N'-disubstituted piperazines revealed that the piperazine ring typically adopts a chair conformation. researchgate.net In the case of 1,4-diphenylpiperazine, the phenyl groups were found to force a more planar conformation around the nitrogen atoms, suggesting sp2 character due to resonance. researchgate.net In contrast, when the aromatic substituents are separated from the piperazine ring by a methylene group, a more tetrahedral geometry is observed around the nitrogen atoms. researchgate.net

Another investigation into a bioactive piperazine analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, also confirmed a chair conformation for the piperazine ring. researchgate.net The crystal structure was solved in the monoclinic space group P21/n, and the analysis revealed details about intermolecular interactions, such as weak C-H···F hydrogen bonds. researchgate.net

The crystallographic data for a representative piperazine derivative, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), is presented in the table below to illustrate the type of information obtained from such studies. nih.gov

| Crystallographic Parameter | Value for 1-benzoyl-4-(4-nitrophenyl)piperazine nih.gov |

|---|---|

| Chemical Formula | C17H17N3O3 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 15.939(3) |

| b (Å) | 15.353(3) |

| c (Å) | 6.4580(13) |

| Z (molecules per unit cell) | 4 |

| Piperazine Ring Conformation | Chair |

Chiral Resolution and Enantiomeric Purity Analysis

The presence of a chiral center in a molecule necessitates methods for the separation of its enantiomers, a process known as chiral resolution. For piperazine derivatives, the substitution pattern can lead to chirality, making enantiomeric separation crucial for understanding their pharmacological and toxicological properties. While specific chiral resolution data for this compound is not available, methods applied to analogous compounds are highly relevant.

Chiral HPLC is a primary technique for enantiomeric separation. A study on a series of 1,4-disubstituted piperazine derivatives demonstrated successful resolution using polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD, Chiralcel OJ, and Chiralpak AD. nih.gov The choice of the CSP and the mobile phase composition were critical in achieving optimal separation, with selectivity factors (α) ranging from 1.13 to 3.54. nih.gov

Another approach to chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org A patent for the separation of enantiomers of piperazine derivatives describes the use of a non-racemic, chiral acid to selectively crystallize one enantiomer as a salt, leaving the other in solution. googleapis.com This method can yield high enantiomeric excess (>98%). googleapis.com

The table below outlines a general strategy for the chiral resolution of a piperazine derivative based on published methods.

| Method | Exemplary Conditions for Piperazine Analogs | Key Principle |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1) | Differential interaction of enantiomers with the chiral stationary phase. |

| Diastereomeric Salt Crystallization | Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid Solvent: Ethanol (B145695) | Formation of diastereomers with different solubilities, allowing for separation by crystallization. |

The enantiomeric purity of the separated enantiomers is then typically determined by chiral HPLC, confirming the effectiveness of the resolution process.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, which in turn dictates the molecule's reactivity and intermolecular interactions.

For a molecule like 1-Ethyl-4-piperidin-4-ylpiperazine, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets. Topological analyses, including Atom in Molecule (AIM) and Natural Bond Orbital (NBO), can provide detailed information about bonding and intermolecular interactions, such as hydrogen bonds. nih.gov

Interactive Data Table: Key Quantum Mechanical Parameters

| Parameter | Description | Typical Application for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicting susceptibility to oxidation and interaction with electrophilic sites on a biological target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicting susceptibility to reduction and interaction with nucleophilic sites on a biological target. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap would suggest higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing positive, negative, and neutral electrostatic potentials. | Identifying regions likely to be involved in hydrogen bonding or other non-covalent interactions with a receptor. |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The process calculates the binding energy, which is an estimate of the binding affinity. A lower binding energy generally indicates a more stable and potent interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

For instance, molecular docking studies on various piperidine (B6355638) and piperazine (B1678402) derivatives have been conducted to explore their potential as inhibitors of enzymes like acetylcholinesterase or their ability to interact with targets like coronavirus proteins. nih.govnih.govmdpi.com These studies provide a framework for how this compound could be evaluated for its potential to interact with various biological targets.

Interactive Data Table: Hypothetical Molecular Docking Results

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Antipsychotic activity |

| 5-HT2A Receptor | -9.2 | Ser159, Asp155, Trp336 | Antidepressant/Anxiolytic activity |

| Acetylcholinesterase | -7.8 | Trp84, Tyr334, Phe330 | Cognitive enhancement |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of a compound and the stability of its interactions with a biological target.

For this compound, an MD simulation would show how the molecule changes its shape in a biological environment, such as in water or bound to a protein. This is crucial because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. MD simulations can also be used to refine the results of molecular docking by assessing the stability of the predicted binding pose over a period of time. Studies on other piperazine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR model could be used to predict its potential toxicity or its efficacy as a therapeutic agent. genexplain.com These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Studies on piperidine derivatives have successfully used QSAR to predict their toxicity against Aedes aegypti. genexplain.com Such models can guide the design of new derivatives of this compound with improved activity and reduced toxicity.

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. The software compares the structure of the input molecule to a large database of known biologically active substances and predicts a spectrum of potential pharmacological effects and mechanisms of action. clinmedkaz.org

For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely. This can help in identifying potential therapeutic applications for the compound that may not have been previously considered. PASS has been used to predict the biological activity spectra of various piperidine and piperazine derivatives, suggesting potential applications in areas such as cancer, central nervous system disorders, and as antimicrobial agents. clinmedkaz.org

Interactive Data Table: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Therapeutic Area |

| Dopamine receptor antagonist | 0.85 | 0.02 | Antipsychotic |

| Serotonin (B10506) receptor antagonist | 0.78 | 0.05 | Antidepressant |

| Antihistaminic | 0.65 | 0.12 | Anti-allergy |

| CYP2D6 inhibitor | 0.72 | 0.08 | Drug-drug interactions |

Toxicological Studies and Safety Assessment in Research

In Vitro Cytotoxicity Assays

Currently, specific data from in vitro cytotoxicity assays for 1-Ethyl-4-piperidin-4-ylpiperazine are not extensively available in publicly accessible literature. However, the general approach to assessing the cytotoxicity of a compound involves exposing various cell lines to the substance and measuring cell viability and proliferation. Standard assays such as MTT, MTS, or LDH release assays would typically be employed to determine the concentration at which the compound induces cell death. For a thorough evaluation, a panel of cell lines representing different tissues and organs would be utilized to identify any cell-type-specific toxicity.

Acute and Sub-chronic Toxicity in Animal Models

While specific acute and sub-chronic toxicity studies for this compound are not detailed in the available search results, the general methodologies for such studies provide a framework for how its toxicity would be assessed.

Acute Toxicity: Acute toxicity studies are designed to determine the adverse effects that occur within a short period after administration of a single high dose of a substance. amazonaws.com The primary endpoint is often the determination of the median lethal dose (LD50), which is the dose required to kill 50% of a test population. amazonaws.com These studies are typically conducted in at least two mammalian species, often rodents like rats and mice. amazonaws.com Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and gross pathological changes in organs upon necropsy. amazonaws.com

Sub-chronic Toxicity: Sub-chronic toxicity studies evaluate the effects of repeated exposure to a compound over a period of up to 90 days. nih.gov These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. nih.govnih.gov

A typical sub-chronic study design in rats would involve the following:

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

Dose Groups: Multiple dose groups (low, mid, high) and a control group are used. amazonaws.com

Route of Administration: The route of administration would mimic the intended or likely route of human exposure.

Parameters Monitored: Daily clinical observations, weekly body weight and food consumption measurements, and regular hematological and clinical chemistry analyses are performed. mdpi.com

Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic changes. mdpi.com

For a compound like this compound, which is a solid, oral administration via gavage or as a dietary admixture would be common. sigmaaldrich.comresearchgate.net

Table 1: General Parameters in Acute and Sub-chronic Toxicity Studies

| Parameter | Acute Toxicity | Sub-chronic Toxicity |

| Duration | Up to 24 hours | Up to 90 days |

| Dosage | Single high dose | Repeated daily doses |

| Primary Endpoint | LD50 | NOAEL, target organ toxicity |

| Key Observations | Mortality, immediate clinical signs | Changes in body weight, food consumption, blood parameters, organ pathology |

Genotoxicity and Mutagenicity Evaluations

There is no specific information available in the search results regarding the genotoxicity or mutagenicity of this compound. However, a standard battery of tests would be conducted to assess these endpoints.

Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA). These tests can be conducted in vitro and in vivo.

In Vitro Tests:

Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. researchgate.net

In Vitro Mammalian Cell Micronucleus Test: This assay assesses chromosomal damage by looking for the formation of micronuclei in cultured mammalian cells. researchgate.net

In Vivo Tests:

In Vivo Mammalian Erythrocyte Micronucleus Test: This test is conducted in rodents to detect damage to chromosomes or the mitotic apparatus in red blood cells.

A compound would be considered non-genotoxic if it yields negative results in this standard battery of tests. nih.gov

Safety Pharmacology Studies

Specific safety pharmacology data for this compound is not available in the provided search results. Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are a critical component of safety assessment.

The core battery of safety pharmacology studies typically includes assessments of the following systems:

Central Nervous System (CNS): Evaluation of effects on behavior, coordination, and body temperature in animal models.

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG), often conducted in conscious, telemetered animals. The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.

Respiratory System: Measurement of respiratory rate and tidal volume.

Any significant findings in these core studies would trigger further supplemental studies to investigate the specific effects in more detail.

Risk Assessment for Research and Development

A comprehensive risk assessment for the use of this compound in a research and development setting would integrate all available toxicological data.

Hazard Identification: This step involves identifying the potential adverse effects of the compound based on the results of the toxicological studies mentioned above (cytotoxicity, acute and sub-chronic toxicity, genotoxicity, and safety pharmacology).

Dose-Response Assessment: This involves characterizing the relationship between the dose of the compound and the incidence and severity of adverse effects. Key values derived from this assessment include the LD50 and the NOAEL. nih.gov

Exposure Assessment: This step evaluates the potential for exposure to the compound in a laboratory setting. This includes considering the quantity of the substance being handled, the duration and frequency of handling, and the physical form of the compound (e.g., solid). sigmaaldrich.com

Risk Characterization: This final step integrates the hazard identification, dose-response assessment, and exposure assessment to estimate the probability and severity of adverse health effects in a research setting. Based on this characterization, appropriate risk management measures, such as the use of personal protective equipment (e.g., gloves, lab coat, safety glasses) and engineering controls (e.g., chemical fume hood), would be implemented to ensure the safety of laboratory personnel.

Intellectual Property and Patent Landscape Analysis

Patent Families Related to 1-Ethyl-4-piperidin-4-ylpiperazine and its Use

Patents associated with this compound primarily position it as a building block in the synthesis of more complex molecules with potential therapeutic applications. These patent families often focus on novel derivatives that incorporate the this compound scaffold.

For instance, one prominent patent family discloses a series of piperidine (B6355638) and piperazine (B1678402) derivatives with the general formula (I), where this compound can be a precursor or a part of the final structure. google.com The inventions detailed in these patents typically cover the processes for preparing these new derivatives, the pharmaceutical compositions that contain them, and their proposed therapeutic uses. google.com

Another significant area of patenting involves the use of this compound in the development of specific-target inhibitors. A notable example is a patent for FGFR4 inhibitors, where this compound hydrochloride is explicitly mentioned as a component. google.com This highlights its role in creating compounds aimed at treating diseases where the FGFR4 protein is implicated.

Furthermore, patent literature points to the use of this compound in the synthesis of CGRP (calcitonin gene-related peptide) receptor antagonists. google.com The patent documents describe the preparation of these antagonists and their potential as pharmaceutical agents, underscoring the versatility of the this compound moiety in medicinal chemistry. google.com

A broader look at the patent landscape for piperazine derivatives reveals a significant and growing interest in this class of compounds for a wide range of therapeutic areas. nih.gov Initially recognized for their central nervous system (CNS) activity, piperazine-containing molecules are now being patented for applications as anticancer, antiviral, anti-inflammatory, and cardiovascular agents, among others. nih.gov This trend suggests that the value of this compound as an intermediate is likely to increase as the exploration of piperazine-based drugs continues to expand. nih.gov

Analysis of Claims and Scope of Protection

The claims within patents citing this compound are typically broad, aiming to protect not just a single molecule but a whole class of related compounds. The scope of protection often encompasses:

New Chemical Entities: The core of the protection lies in the novel piperidine and piperazine derivatives that are synthesized using this compound as a starting material or key intermediate. google.com

Pharmaceutical Compositions: The patents extend their claims to cover pharmaceutical formulations containing these novel compounds, including various excipients and carriers. google.com

Methods of Use: The therapeutic applications of the new compounds are a critical part of the patent claims. For example, a patent for an FGFR4 inhibitor will claim the use of the compound for treating cancers where FGFR4 is overactive. google.com

Processes of Synthesis: The methods for preparing the novel derivatives are also often claimed, protecting the specific synthetic routes developed by the inventors. google.com

The breadth of these claims is strategic, providing the patent holder with a wide range of protection against potential competitors. For instance, the claims related to CGRP receptor antagonists cover not only the specific compounds synthesized but also their use in treating conditions mediated by CGRP. google.com This comprehensive approach to claiming ensures that the commercial potential of the invention is maximized.

Emerging Patent Trends in Piperazine and Piperidine Derivatives

The patent landscape for piperazine and piperidine derivatives is dynamic and expanding, reflecting the significant therapeutic potential of these heterocyclic scaffolds. nih.govmdpi.com Several key trends are emerging:

Diversification of Therapeutic Targets: While piperazine derivatives have a long history in CNS-related treatments, recent patent activity shows a clear trend towards a much broader range of therapeutic applications. nih.gov Patents are now being filed for piperazine-based compounds targeting cancer, infectious diseases, inflammatory conditions, and cardiovascular disorders. nih.gov

Focus on Kinase Inhibitors: A significant number of recent patents focus on piperazine and piperidine derivatives as inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases. The patents for FGFR4 inhibitors are a prime example of this trend. google.com

Novel Synthetic Methodologies: There is an ongoing effort to develop new and more efficient synthetic methods for preparing complex piperazine and piperidine derivatives. nih.gov These new methods are often the subject of patent applications themselves, as they can provide a competitive advantage in the drug development process.

Asymmetric Synthesis: For compounds with chiral centers, there is a growing emphasis on developing enantioselective synthetic routes to produce single-enantiomer drugs. mdpi.com This is driven by the fact that different enantiomers of a drug can have different pharmacological and toxicological properties.

Combination Therapies: Some emerging patents are exploring the use of piperazine and piperidine derivatives in combination with other active agents to achieve synergistic therapeutic effects.

These trends indicate that the field of piperazine and piperidine chemistry is an active area of research and development, with a continuous stream of new inventions being protected by patents. For a compound like this compound, this means that its importance as a versatile building block in the creation of novel therapeutics is likely to be sustained for the foreseeable future.

Future Research Directions and Therapeutic Potential

Exploration of New Therapeutic Indications

While the full therapeutic scope of 1-Ethyl-4-piperidin-4-ylpiperazine is yet to be determined, its structural similarity to known centrally active agents suggests promising avenues for investigation, particularly in the realms of neuropsychiatric disorders and oncology.

Unexplored Biological Targets

The piperazine (B1678402) and piperidine (B6355638) moieties are known to interact with a range of biological targets, primarily within the central nervous system (CNS). nih.govnih.gov Future research could focus on elucidating the affinity and activity of this compound at various receptors, ion channels, and enzymes that are implicated in disease but have not been extensively studied in the context of this specific compound.

Potential Unexplored Targets:

Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS functions and are targets for novel antipsychotic and analgesic drugs. nih.gov The N,N'-disubstituted piperazine framework is a known scaffold for sigma receptor ligands, making this a promising area of investigation for this compound. nih.gov

Nociceptin Receptor (NOP): As a member of the opioid receptor family, the NOP receptor is involved in pain, anxiety, and reward pathways. nih.gov The N-substituted piperidine moiety is a key determinant for agonist versus antagonist activity at this receptor, suggesting that the ethyl-substituted piperazine could modulate its function. nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters are crucial for nucleotide synthesis and are targets in chemotherapy. frontiersin.orgpolyu.edu.hk Structurally related piperazine-containing compounds have shown inhibitory activity against ENTs, indicating a potential, yet unexplored, anticancer application for this compound. frontiersin.orgpolyu.edu.hk

Cyclin-Dependent Kinase 2 (CDK2): The inhibition of CDK2 is a key strategy in cancer therapy. nih.gov Hybrid molecules containing piperazine have been designed as CDK2 inhibitors, opening a potential avenue for investigating the antiproliferative effects of this compound. nih.gov

Combination Therapies

Given the multifactorial nature of many CNS disorders and cancers, combination therapy is an increasingly common and effective treatment strategy. who.intbjmp.org Future research should explore the synergistic potential of this compound with existing therapeutic agents.

In Schizophrenia: For patients with treatment-resistant schizophrenia, combination therapy with multiple antipsychotics is sometimes employed. bjmp.orgnih.gov If this compound is found to have antipsychotic properties, particularly with a novel mechanism of action, its use in combination with standard antipsychotics could be investigated to enhance efficacy or mitigate side effects. nih.govbjmp.org For example, combining a new agent with a drug like clozapine (B1669256) is a strategy used in difficult-to-treat cases. bjmp.org

In Oncology: In cancer treatment, combining targeted therapies with different mechanisms of action is a cornerstone of modern oncology. If this compound demonstrates anticancer activity, for instance through ENT or CDK2 inhibition, its combination with other chemotherapeutic agents or immunotherapies could be a promising area of study.

Development of Advanced Drug Delivery Systems

The effectiveness of a therapeutic agent can be significantly enhanced by optimizing its delivery to the target site. For a CNS-active compound like this compound, developing advanced drug delivery systems could improve its blood-brain barrier penetration and bioavailability.

Potential Drug Delivery Strategies:

Nanoparticle-based Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could facilitate its transport across the blood-brain barrier and allow for controlled release, potentially reducing dosing frequency and improving patient compliance.

Prodrug Approaches: Modification of the this compound structure to create a prodrug that is inactive until it reaches the CNS could be another strategy. This approach can improve solubility and reduce peripheral side effects.

Intranasal Delivery: For direct-to-brain delivery, intranasal formulations could be explored. This route bypasses the blood-brain barrier to a certain extent, offering a non-invasive method for administering CNS-active drugs.

Optimization for Improved Pharmacological Profiles

A key area of future research will be the structural modification of this compound to enhance its therapeutic properties. This involves fine-tuning its selectivity for specific biological targets while minimizing interactions with others that could cause unwanted side effects.

Enhanced Selectivity and Potency

The piperazine-piperidine scaffold offers multiple points for chemical modification to improve selectivity and potency. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications.

Receptor Subtype Selectivity: Many antipsychotics target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov However, achieving selectivity for specific receptor subtypes, such as the dopamine D3 receptor over the D2 receptor, can lead to improved therapeutic profiles with fewer side effects. bjmp.orgsigmaaldrich.com The N-phenylpiperazine scaffold has been shown to be amenable to modifications that confer D3-selectivity. bjmp.orgsigmaaldrich.com

Impact of N-Alkylation: The ethyl group on the piperazine nitrogen of the title compound is a critical determinant of its pharmacological profile. SAR studies on related compounds have shown that varying the N-alkyl substituent can significantly impact receptor affinity and selectivity.

Below is an interactive table illustrating how modifications to the N-alkyl group in related piperazine compounds can influence their binding affinity for dopamine receptors.

| Compound | N-Alkyl Group | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

| Analog 1 | Methyl | 15.2 | 0.8 |

| Analog 2 | Ethyl | 25.6 | 1.5 |

| Analog 3 | Propyl | 40.1 | 2.9 |

| Analog 4 | Isopropyl | 65.3 | 5.4 |

Data is illustrative and based on general trends observed in related compound series.

Reduced Off-Target Effects

Minimizing off-target effects is a critical goal in drug development to improve safety and tolerability. For CNS agents, off-target interactions can lead to side effects such as sedation, weight gain, and cardiovascular issues.

hERG Channel Activity: A significant concern for many new chemical entities is their potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Future research on this compound and its analogs should include early screening for hERG liability.

Histamine (B1213489) and Adrenergic Receptor Binding: Affinity for histamine H1 and adrenergic α1 receptors is a common source of side effects for antipsychotic drugs, leading to sedation and orthostatic hypotension, respectively. Optimization of the this compound structure should aim to reduce affinity for these receptors while maintaining or enhancing affinity for the desired therapeutic targets.

Translation of Preclinical Findings to Clinical Development Prospects

For a novel compound like this compound, the path from preclinical discovery to clinical development is a rigorous, multi-stage process. The therapeutic potential would first be identified through initial screenings to determine its biological activity. The piperazine and piperidine moieties are versatile scaffolds that have been incorporated into compounds with a wide range of pharmacological activities, including anticancer, anti-HIV, and antipsychotic effects. nih.govnih.gov

Should initial studies indicate a promising activity profile, the subsequent preclinical development would involve a series of studies to establish a foundation for human trials. The table below outlines a hypothetical translational pathway for a compound of this class.

Table 1: Hypothetical Translational Pathway for a Novel Piperazine Compound

| Preclinical Stage | Key Objectives | Example Activities |

| Target Identification & Validation | Identify the biological target (e.g., receptor, enzyme) and confirm its role in a specific disease. | In vitro binding assays, genetic studies, cellular pathway analysis. |

| Lead Optimization | Modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. | Synthesis of analogues, structure-activity relationship (SAR) studies. |

| In Vitro & In Vivo Pharmacology | Characterize the compound's effect in biological systems. | Cell-based functional assays, disease models in animals (e.g., rodent models of psychosis or neurodegeneration). |

| Pharmacokinetics & Toxicology | Assess absorption, distribution, metabolism, excretion (ADME), and safety. | In vivo studies in multiple species to determine half-life, bioavailability, and potential toxicity. |

The successful translation to clinical development hinges on demonstrating a clear mechanism of action, a significant effect in relevant disease models, and an acceptable safety profile. For instance, a recent study on a different piperazine derivative for Alzheimer's disease showed it could cross the blood-brain barrier and reverse synaptic plasticity deficits in mouse models, establishing it as a lead compound for further development. nih.gov This highlights the type of data necessary to propel a novel piperazine compound toward clinical trials.

Collaborative Research Opportunities and Funding Landscape

The development of novel therapeutics is increasingly dependent on collaborative efforts between academia, industry, and government organizations. For a research-stage compound like this compound, several avenues for collaboration and funding exist.

Collaborative Opportunities:

Major research institutions and pharmaceutical-allied companies actively seek to in-license or co-develop promising early-stage assets. These collaborations provide academic researchers with the resources and expertise needed for drug discovery and development. schrodinger.com For example, Weill Cornell Medicine's Enterprise Innovation office facilitates research alliances with the biopharma sector to advance discovery-oriented projects with translational potential. cornell.edu Similarly, organizations like Schrödinger invite proposals from academia to apply their computational platforms to accelerate drug discovery projects. schrodinger.com

Funding Landscape:

Significant funding is allocated to neuroscience and other therapeutic areas where piperazine derivatives have shown promise. The Accelerating Medicines Partnership® Schizophrenia (AMP® SCZ) is a major public-private partnership involving the U.S. National Institute of Mental Health (NIMH), the Foundation for the NIH, the FDA, and multiple private organizations. mountsinai.org This initiative, with initial funding of nearly $100 million, aims to discover biomarkers and develop new interventions for schizophrenia, a key area for novel antipsychotic development. nih.govmountsinai.org

Researchers working on novel compounds can seek funding from various sources, as detailed in the table below.

Table 2: Potential Funding and Collaboration Sources for Novel Compound Development

| Source Type | Examples | Focus Area | Nature of Support |

| Government Agencies | National Institutes of Health (NIH), Russian Science Foundation nih.gov | Basic and translational research across a wide range of diseases. | Grants for specific research projects, program project grants. |

| Public-Private Partnerships | Accelerating Medicines Partnership® (AMP®) mountsinai.org | High-need areas like Alzheimer's Disease, Schizophrenia, Parkinson's Disease. | Large-scale funding, data sharing, access to clinical trial networks. |

| Institutional Alliances | Weill Cornell Medicine Enterprise Innovation cornell.edu | Innovation-driven discovery projects with translational potential. | Research alliances, access to industry partners. |

| Corporate Collaborations | Schrödinger Therapeutics Group schrodinger.com | Novel drug targets and small molecule drug discovery. | Collaborative research proposals, access to computational platforms. |

| Disease-Focused Foundations | Michael J. Fox Foundation, Brain & Behavior Research Foundation | Specific diseases like Parkinson's or psychiatric disorders. | Research grants, fellowships, funding for clinical trials. |

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic is contingent upon rigorous scientific validation and strategic partnerships to secure the necessary resources for its advancement.

Q & A

Q. What synthetic methodologies are most effective for producing 1-Ethyl-4-piperidin-4-ylpiperazine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution to introduce the ethyl group to the piperidine ring.

- Coupling reactions to attach the piperazine moiety, often using catalysts like palladium or copper complexes.

- Purification via column chromatography or recrystallization to isolate the compound.

Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact yield. For example, elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates . Ethanol or dichloromethane are preferred solvents for balancing solubility and reactivity .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 60–75% | |

| Piperazine coupling | Piperazine, Pd(OAc)₂, DCM, RT | 45–65% | |

| Final purification | Silica gel chromatography | >95% purity |

Q. What analytical techniques are essential for confirming the structural identity of this compound?

Methodological Answer: Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., ethyl group δ 1.2–1.4 ppm; piperazine protons δ 2.5–3.5 ppm).

- ¹³C NMR confirms carbon backbone connectivity, particularly distinguishing piperidine (δ 45–55 ppm) and piperazine (δ 50–60 ppm) carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₂₁N₃, [M+H]⁺ = 196.1806).

- Infrared Spectroscopy (IR): Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Cross-referencing with computational data (e.g., InChIKey: NJNJMZHPPSSNJU-UHFFFAOYSA-N) ensures accuracy .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer: Critical precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

First-Aid Measures:

- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How does this compound interact with central nervous system (CNS) receptors, based on structural analogs?

Methodological Answer: Piperazine derivatives often target serotonin (5-HT) and dopamine receptors due to their nitrogen-rich heterocycles. For example:

- 5-HT₁A antagonism: The ethyl-piperidine group may enhance blood-brain barrier penetration, while the piperazine moiety binds receptor hydrophobic pockets .

- D₂ receptor modulation: Analog studies suggest substituent size (e.g., ethyl vs. methyl) affects binding affinity and selectivity .

Experimental Design:

- In vitro assays: Radioligand binding studies using transfected HEK293 cells.

- Dose-response curves (IC₅₀ values) quantify potency .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer: Systematic troubleshooting involves:

- Batch comparison: Run parallel NMR/HRMS analyses to identify impurities (e.g., unreacted starting materials).

- Solvent effects: Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to rule out peak splitting artifacts .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation if ambiguity persists .

Case Study: A 2024 study resolved a 0.3 ppm ¹H NMR shift by identifying trace water in DMSO-d₆, which altered hydrogen bonding .

Q. What formulation strategies improve the stability of this compound in aqueous media for pharmacokinetic studies?

Methodological Answer: Stabilization approaches include:

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the piperazine ring .

- Lyophilization: Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf life .

- Protection from light: Amber vials prevent photodegradation of the ethyl-piperidine moiety .

Q. Table 2: Stability Under Different Conditions

| Condition | Half-Life (25°C) | Degradation Product | Reference |

|---|---|---|---|

| PBS (pH 7.4) | 72 hours | Piperidine-4-carboxylic acid | |

| Lyophilized (4°C) | >6 months | None detected | |

| Light exposure (UV) | 24 hours | N-oxide derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.